molecular formula C18H22ClNO2S B1676036 4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline CAS No. 108240-29-5

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline

Cat. No.: B1676036
CAS No.: 108240-29-5
M. Wt: 351.9 g/mol
InChI Key: AIOXMRMRDJYCLZ-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline: is an organic compound with a complex structure that includes a methoxy group, an aniline derivative, and a chlorophenyl thioether. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline typically involves multiple steps, starting with the preparation of the core m-anisidine structure. This can be achieved through the reduction of 4-nitroanisole

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

108240-29-5

Molecular Formula

C18H22ClNO2S

Molecular Weight

351.9 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline

InChI

InChI=1S/C18H22ClNO2S/c1-21-18-13-15(20)7-10-17(18)22-11-3-2-4-12-23-16-8-5-14(19)6-9-16/h5-10,13H,2-4,11-12,20H2,1H3

InChI Key

AIOXMRMRDJYCLZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC2=CC=C(C=C2)Cl

Appearance

Solid powder

Key on ui other cas no.

108240-29-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-((p-chlorophenyl)thio)pentyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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